molecular formula C14H15ClN2O3S B2900431 5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034266-66-3

5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2900431
CAS No.: 2034266-66-3
M. Wt: 326.8
InChI Key: HIRVFNRDFHGWDT-UHFFFAOYSA-N
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Description

5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide is a synthetic compound with intriguing properties and potential applications in various fields of scientific research. This article will delve into its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide generally involves a multi-step process. One potential route includes the initial preparation of intermediate compounds through selective functional group transformations and coupling reactions. The final step often involves the incorporation of the thiophene and pyridine moieties under controlled conditions such as specific temperature, pressure, and pH.

Industrial Production Methods: Industrially, this compound may be synthesized using large-scale organic synthesis techniques, which often involve automated reactors for precise control of reaction parameters. Reagents are typically added sequentially, and conditions like temperature and pressure are meticulously managed to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can modify the functional groups, enhancing or modifying its properties.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens under specific conditions (e.g., anhydrous environments, specific temperatures).

Major Products Formed: The major products formed from these reactions often depend on the specific conditions and reagents used. For instance, oxidation might yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or hydroxyls.

Scientific Research Applications

The compound is of significant interest in various fields, including:

Chemistry: It serves as a building block in the synthesis of more complex molecules and is used in studying reaction mechanisms. Biology: Its structure allows it to interact with biological macromolecules, potentially serving as a probe in biochemical studies. Medicine: Research is ongoing into its potential therapeutic uses, particularly in the modulation of specific biological pathways. Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its mode of action may involve binding to active sites, altering enzyme activity, or modulating receptor signaling pathways. Detailed studies of its binding kinetics and structural biology help elucidate these interactions.

Comparison with Similar Compounds

Comparison with structurally similar compounds can highlight its unique properties:

Similar Compounds: 5-chloro-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)thiophene-2-carboxamide can be compared to other thiophene and pyridine derivatives. Uniqueness: The specific arrangement of functional groups and the presence of both thiophene and pyridine rings in its structure can confer unique reactivity and biological activity compared to other compounds in its class.

By analyzing its synthesis, reactions, applications, and mechanisms, researchers can better understand and harness the potential of this compound in various scientific and industrial contexts.

Properties

IUPAC Name

5-chloro-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S/c1-9-7-10(20-2)8-13(18)17(9)6-5-16-14(19)11-3-4-12(15)21-11/h3-4,7-8H,5-6H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIRVFNRDFHGWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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